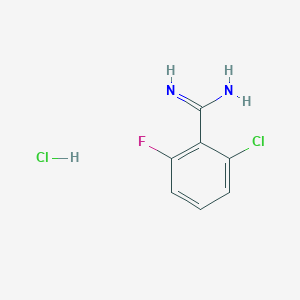

2-Chloro-6-fluoro-benzamidine hydrochloride

Overview

Description

2-Chloro-6-fluoro-benzamidine hydrochloride (CFBH) is a novel, synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is composed of a benzamidine moiety and a chloro-fluoro group, and has been found to possess a wide range of biological activities. CFBH has been studied for its ability to interact with diverse biological targets, including enzymes, proteins, and other macromolecules. Its unique properties make it an attractive compound for a variety of scientific research applications.

Scientific Research Applications

Medicine: Antiseptic Synthesis

2-Chloro-6-fluoro-benzamidine hydrochloride: is utilized in the synthesis of antiseptics, particularly in the production of dicloxacillin and flucloxacillin . These are beta-lactam antibiotics that are resistant to beta-lactamase, making them particularly effective against penicillin-resistant bacterial strains.

Agriculture: Pesticide Production

In the agricultural sector, this compound plays a role in the production of pesticides. Its derivatives are used to create compounds that can control a variety of pests that affect crops, thus protecting agricultural yields and supporting food security .

Material Science: Polymer Research

The chemical properties of This compound make it a valuable reagent in material science, especially in polymer research where it may be used to modify surface properties or create new polymer structures with enhanced characteristics .

Environmental Science: Pollutant Degradation

Research in environmental science may explore the use of This compound in the degradation of pollutants. Its reactivity with various organic compounds could potentially be harnessed to break down harmful chemicals in the environment .

Analytical Chemistry: Chromatography

In analytical chemistry, This compound can be used as a standard or a reagent in chromatographic methods to identify or quantify other substances, thanks to its distinct chemical signature .

Biochemistry: Proteomics Research

This compound is also significant in biochemistry for proteomics research. It can be used to study protein interactions and functions, as it may react with amino acids or proteins under certain conditions, providing insights into biochemical pathways .

Pharmacology: Drug Development

In pharmacology, This compound is a candidate for the development of new drugs. Its structure allows it to bind to various biological targets, which can be leveraged to design molecules with therapeutic potential .

Chemical Engineering: Process Optimization

Finally, in chemical engineering, this compound is involved in process optimization. Its reactivity can be used to improve the efficiency of chemical reactions, which is crucial for scaling up production processes in the chemical industry .

properties

IUPAC Name |

2-chloro-6-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVLEPFGXOWDTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655086 | |

| Record name | 2-Chloro-6-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1170884-07-7 | |

| Record name | 2-Chloro-6-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[cyclopropyl(4-methoxyphenyl)methyl]acetamide](/img/structure/B1486399.png)

![(5-Chlorobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1486403.png)